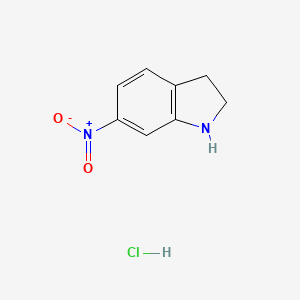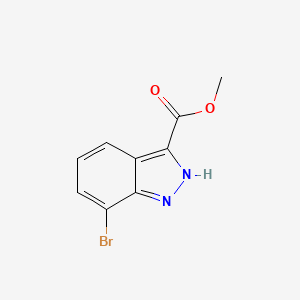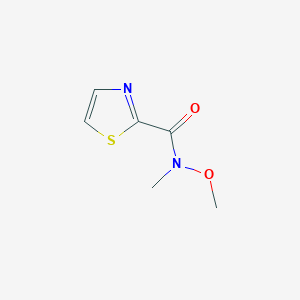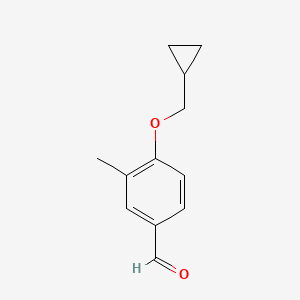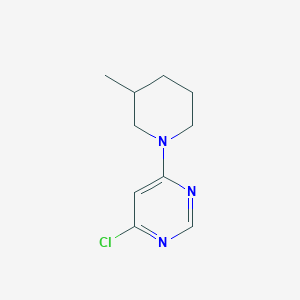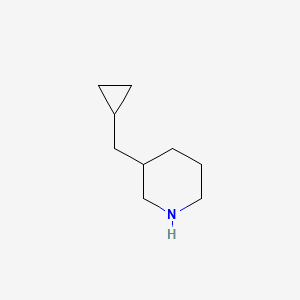
3-(Cyclopropylmethyl)piperidine
Descripción general
Descripción
3-(Cyclopropylmethyl)piperidine is a compound with the CAS Number: 1219979-08-4 . It has a molecular weight of 139.24 and is typically in liquid form .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . For instance, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C9H17N/c1-2-9(7-10-5-1)6-8-3-4-8/h8-10H,1-7H2 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are formed through various intra- and intermolecular reactions . For instance, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 139.24 .Aplicaciones Científicas De Investigación
Sigma Receptor Antagonism
3-(Cyclopropylmethyl)piperidine derivatives have shown potential in the treatment of physiological or drug-induced psychosis or dyskinesia. These compounds are selective sigma receptor antagonists, which are relevant in addressing movement disorder side effects associated with typical antipsychotic agents (Kurdi et al., 2004).
Gastric Antisecretory Properties
4-(Diphenylmethyl)-1-[(imino)methyl]piperidines, which include structures similar to this compound, have been researched as potential gastric antisecretory agents. Such compounds could be valuable in the treatment of peptic ulcer disease (Scott et al., 1983).
Sigma Ligands in Neuronal Cells
Compounds like 1-(cyclopropylmethyl)piperidine have been studied for their effects on inositol 1,4,5-triphosphate (IP3) formation in neuronal cells. These studies contribute to understanding the modulation of N-methyl-D-aspartate (NMDA)/phencyclidine (PCP) receptor ion channel complex through sigma-1 sites (Yamamoto et al., 1995).
Antipsychotic Properties
Research on compounds like (-)-1-cyclopropylmethyl-4-(3-trifluoromethylthio-5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine has focused on their antipsychotic activity, particularly in their ability to block conditioned avoidance responding in animal models (Remy et al., 1977).
Brain Receptor Interaction
Studies have investigated the interaction of piperidine derivatives, including this compound, with brain receptors. For instance, research has explored the involvement of sigma receptors in psychotomimetic effects and behavioral impacts (Largent et al., 1984).
Anticancer Potential
Piperidine and its derivatives, including this compound, have shown therapeutic potential against various types of cancers. These compounds modulate crucial signaling pathways essential for cancer development and can inhibit cell migration and survivability of cancer cells (Mitra et al., 2022).
Synthesis of Spiro-Fused Piperidines
Research has been conducted on environmentally friendly methods for synthesizing spiro-fused piperidines, which are relevant in pharmacology and include structures similar to this compound (Lohar et al., 2016).
Mecanismo De Acción
Target of Action
3-(Cyclopropylmethyl)piperidine is a derivative of piperidine, a heterocyclic compound . Piperidine and its derivatives have been observed to have therapeutic properties, including anticancer potential . They act as potential clinical agents against various types of cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
The mode of action of piperidine derivatives involves their interaction with several crucial signaling pathways essential for the establishment of cancers . These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These compounds regulate these pathways, leading to changes in cell behavior and potential therapeutic effects .
Biochemical Pathways
Piperidine derivatives affect various biochemical pathways. They have been observed to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells . The regulation of crucial signaling pathways mentioned above leads to downstream effects that can inhibit the progression of cancer .
Pharmacokinetics
Piperidine derivatives are generally known for their wide range of biological activities and are a vital fundament in the production of drugs . They show several essential features and are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Result of Action
The result of the action of piperidine derivatives like this compound is the potential inhibition of cancer cell growth and survival. By interacting with and regulating key signaling pathways, these compounds can induce cell cycle arrest and inhibit cell migration, leading to decreased cancer cell survivability .
Safety and Hazards
Direcciones Futuras
Piperidine and its derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the potential applications of piperidine derivatives in pharmaceuticals .
Propiedades
IUPAC Name |
3-(cyclopropylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-9(7-10-5-1)6-8-3-4-8/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSOBTMPBVSYHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1423899.png)

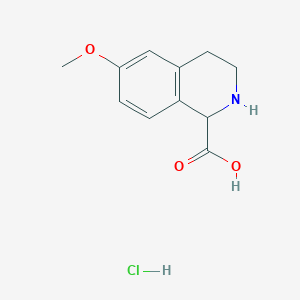
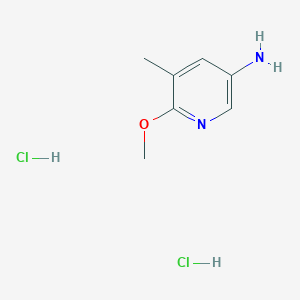
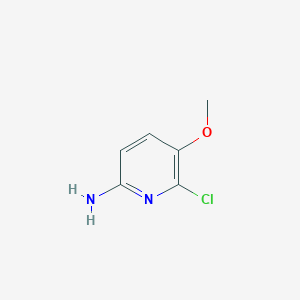
![3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423905.png)


